Infliximab - 170277-31-3

Infliximab

Catalog Number: EVT-1512915
CAS Number: 170277-31-3
Molecular Formula: C7H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Infliximab is a chimeric monoclonal antibody that specifically targets tumor necrosis factor alpha (TNF-α). [] It is classified as a biologic therapy and plays a critical role in scientific research investigating the role of TNF-α in various inflammatory diseases. [, , ]

Future Directions
  • Optimizing Treatment Regimens: Further research is needed to refine dosing strategies for infliximab, considering factors like disease phenotype, immunogenicity, and therapeutic drug monitoring data. [, ]
  • Developing Biomarkers for Response Prediction: Identifying biomarkers that can accurately predict individual responses to infliximab would facilitate personalized treatment strategies and improve overall outcomes. []
  • Understanding Long-term Effects: Investigating the long-term safety and efficacy of infliximab in various patient populations is crucial for optimizing its clinical use. [, , ]
  • Exploring New Applications: Studying the potential benefits of infliximab in other TNF-α-mediated diseases, beyond its current indications, could expand its therapeutic reach. []

Adalimumab

  • Compound Description: Adalimumab (Humira, AbbVie) is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). Like infliximab, it is used to treat a variety of inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. [, , , ]
  • Relevance: Adalimumab and infliximab are both TNF-α inhibitors, but adalimumab is a fully human antibody while infliximab is a chimeric antibody. This difference in structure can affect their immunogenicity and pharmacokinetic profiles. Despite these differences, both are considered effective treatment options for many inflammatory conditions. [, ]

Etanercept

  • Compound Description: Etanercept (Enbrel, Amgen) is a fusion protein that binds to TNF-α, preventing it from interacting with its receptors. It is used to treat various inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. [, , , ]

Certolizumab pegol

    Golimumab

    • Compound Description: Golimumab (Simponi, Janssen Biotech) is a human monoclonal antibody that targets TNF-α. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis. []
    • Relevance: Like infliximab, golimumab is a TNF-α inhibitor used to treat various inflammatory conditions. Both are effective in managing these conditions, but they may have different efficacy and safety profiles. []

    Vedolizumab

    • Compound Description: Vedolizumab (Entyvio, Takeda Pharmaceuticals) is a humanized monoclonal antibody that targets α4β7 integrin, which is involved in the migration of lymphocytes to the gut. It is used to treat ulcerative colitis and Crohn's disease. []
    • Relevance: Unlike infliximab, which targets TNF-α, vedolizumab specifically inhibits α4β7 integrin, leading to a more targeted anti-inflammatory effect in the gut. This difference in mechanism of action makes vedolizumab a valuable alternative for patients who do not respond to or cannot tolerate TNF-α inhibitors like infliximab. []

    Corticosteroids

    • Compound Description: Corticosteroids are potent anti-inflammatory drugs that act by suppressing the immune system. They are frequently used in the management of inflammatory bowel disease, including Crohn's disease and ulcerative colitis. [, , ]

    Azathioprine

    • Compound Description: Azathioprine (Imuran, GlaxoSmithKline) is an immunosuppressant drug that inhibits purine synthesis, thereby suppressing immune cell proliferation. It is commonly used as a background treatment in combination with infliximab for various inflammatory conditions. [, , , , ]
    • Relevance: Azathioprine is often used concomitantly with infliximab to enhance its efficacy and reduce the likelihood of developing antibodies against infliximab (anti-infliximab antibodies). While infliximab primarily targets TNF-α, azathioprine has a broader immunosuppressive effect by inhibiting purine synthesis. [, , ]

    6-Mercaptopurine (6-MP)

    • Compound Description: 6-Mercaptopurine (Purinethol, Prometheus Laboratories) is an immunosuppressant medication similar in structure and mechanism to azathioprine. It is also used as a background therapy in conjunction with infliximab for inflammatory conditions. []
    • Relevance: Like azathioprine, 6-MP is often used alongside infliximab to boost its effectiveness and potentially lower the development of anti-infliximab antibodies. They share a similar mechanism of action by suppressing immune cell proliferation through purine synthesis inhibition. []

    Methotrexate (MTX)

    • Compound Description: Methotrexate is an antimetabolite and anti-inflammatory drug that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis. It is widely used in combination with infliximab for treating rheumatoid arthritis. [, , ]
    • Relevance: Methotrexate is frequently combined with infliximab in treating rheumatoid arthritis, acting synergistically to suppress inflammation and joint damage. While infliximab targets TNF-α, methotrexate has a broader anti-inflammatory effect by inhibiting dihydrofolate reductase. [, ]

    5-Aminosalicylic Acid (5-ASA)

    • Compound Description: 5-Aminosalicylic acid (5-ASA), also known as mesalazine or mesalamine, is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases. It works by reducing inflammation in the lining of the digestive tract. [, ]
    • Relevance: 5-ASA is often prescribed alongside infliximab in managing inflammatory bowel diseases. It acts topically to reduce inflammation in the gut, while infliximab provides systemic anti-inflammatory effects primarily by targeting TNF-α. [, ]

    Anakinra

    • Compound Description: Anakinra (Kineret, Swedish Orphan Biovitrum AB) is a recombinant interleukin-1 receptor antagonist used to treat inflammatory conditions, including rheumatoid arthritis. []
    Overview

    Infliximab is a chimeric immunoglobulin G1 monoclonal antibody that specifically targets tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. It is primarily used in the treatment of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis. Infliximab is produced through recombinant DNA technology, combining human and murine components to enhance its therapeutic efficacy and reduce immunogenicity.

    Source

    Infliximab is derived from a hybridoma cell line created by fusing murine myeloma cells with human lymphocytes. The initial production involves immunizing mice with recombinant human TNF-α to generate specific antibodies, which are then cloned and expanded in vitro. The resulting antibody is purified through several chromatography techniques to ensure high purity and efficacy before being lyophilized into a powder for reconstitution prior to administration .

    Classification

    Infliximab belongs to the class of biological therapies known as anti-TNF agents. It is categorized as an immunomodulator and is classified under monoclonal antibodies due to its specific targeting of TNF-α. This classification places infliximab within the broader category of biologics used for managing inflammatory and autoimmune conditions .

    Synthesis Analysis

    Methods

    The synthesis of infliximab involves several key steps:

    1. Cell Line Development: Murine anti-TNF-α hybridoma cells are generated by immunizing BALB/c mice with purified recombinant human TNF-α.
    2. Cell Fusion: The hybridoma cells are fused with myeloma cells (SP2/0) to create a stable cell line that produces the desired antibody.
    3. Culture and Harvesting: The hybridoma cells are cultured in bioreactors under controlled conditions, allowing for continuous perfusion to maximize yield. The culture medium is periodically harvested to collect the secreted infliximab.
    4. Purification: The harvested solution undergoes several purification steps, including affinity chromatography and anion exchange chromatography, followed by virus removal processes to ensure safety .

    Technical Details

    The manufacturing process typically yields batches ranging from 10,000 to 63,000 vials of infliximab, with stringent quality control measures in place throughout production. These include testing for sterility, endotoxin levels, and protein concentration .

    Molecular Structure Analysis

    Structure

    Infliximab has a complex molecular structure characterized by its chimeric nature. It consists of:

    • Human Constant Regions: These provide stability and reduce immunogenicity.
    • Murine Variable Regions: These are responsible for the specific binding to TNF-α.

    The approximate molecular weight of infliximab is 149,100 daltons .

    Data

    The structure can be represented in terms of its amino acid sequence, which includes regions that facilitate binding to TNF-α and regions that confer stability during circulation in the bloodstream. The binding affinity for TNF-α is significantly high, enabling effective neutralization of this pro-inflammatory cytokine .

    Chemical Reactions Analysis

    Reactions

    Infliximab primarily functions through its interaction with TNF-α:

    1. Binding Reaction: Infliximab binds to both soluble and transmembrane forms of TNF-α with high affinity.
    2. Neutralization Reaction: This binding inhibits the biological activity of TNF-α, preventing it from triggering inflammatory pathways in target cells.

    Technical Details

    The mechanism involves competitive inhibition where infliximab occupies the receptor sites on target cells that would otherwise be activated by TNF-α. This effectively reduces inflammation and alters the immune response associated with various autoimmune diseases .

    Mechanism of Action

    Process

    Infliximab exerts its therapeutic effects primarily through the inhibition of TNF-α:

    1. Inhibition of Cytokine Release: By binding to TNF-α, infliximab prevents it from inducing the release of other pro-inflammatory cytokines such as interleukin-1 and interleukin-6.
    2. Reduction of Leukocyte Migration: Infliximab decreases endothelial permeability, thereby reducing the migration of leukocytes into tissues where inflammation occurs.
    3. Complement Activation: Infliximab can also mediate complement-dependent cytotoxicity against cells expressing transmembrane TNF-α .

    Data

    Clinical studies have demonstrated significant reductions in disease activity scores among patients treated with infliximab compared to those receiving placebo treatments .

    Physical and Chemical Properties Analysis

    Physical Properties

    Infliximab appears as a white to off-white lyophilized powder that must be reconstituted before administration. It is typically provided in vials containing 100 mg per vial.

    Chemical Properties

    1. Solubility: Infliximab is soluble in sterile water for injection after reconstitution.
    2. Stability: The drug is stable when stored at recommended temperatures (2°C to 8°C) and must be protected from light.

    Relevant data include its half-life, which ranges from approximately 7 to 12 days in adults, influencing dosing schedules for patients .

    Applications

    Scientific Uses

    Infliximab is utilized extensively in clinical settings for treating various autoimmune conditions:

    1. Rheumatoid Arthritis: Reduces joint inflammation and damage.
    2. Crohn's Disease: Induces remission in patients with moderate to severe forms.
    3. Ulcerative Colitis: Provides significant symptom relief and mucosal healing.
    4. Psoriasis: Effective in managing severe cases resistant to other treatments.

    Additionally, ongoing research continues to explore its efficacy in other inflammatory conditions and potential off-label uses .

    Properties

    CAS Number

    170277-31-3

    Product Name

    Infliximab

    Molecular Formula

    C7H7N3O2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.